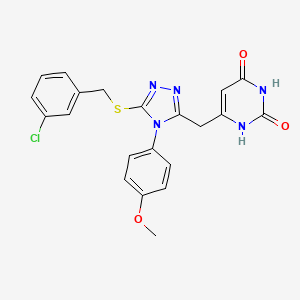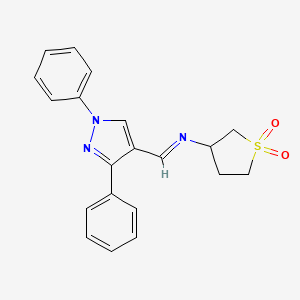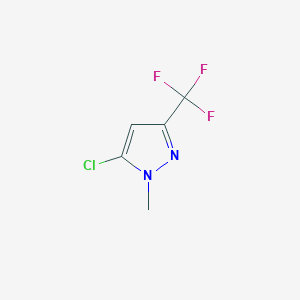
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrazole derivatives involves multi-step reactions, starting from specific precursors to achieve the desired molecular framework. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been described, highlighting the complexity and precision required in synthesizing such compounds. These processes often involve intermediate formations, careful control of reaction conditions, and purification steps to achieve high purity and yield (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's physical and chemical behavior. X-ray crystallography is a common technique used for this purpose, providing detailed information about the atomic arrangement and molecular geometry. For instance, studies on similar compounds have shown specific crystalline structures and molecular docking studies to explore their interaction with biological molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving tetrazole derivatives can be varied, including cyclooxygenase inhibition, highlighting their potential in medicinal chemistry. However, detailed reactions specific to "2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide" may involve nitration, chlorination, and amidation steps, reflecting the compound's reactivity and functional group transformations (Al-Hourani et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : Various compounds with structural similarities have been synthesized using different starting materials and reaction pathways. For example, chlorantraniliprole, a related compound, is synthesized from 3-methyl-2-nitrobenzoic acid through esterification, reduction, chlorination, and aminolysis processes (Chen Yi-fen et al., 2010). This illustrates the complex synthetic routes that can be employed for related chemical entities.
- Crystal Engineering : Studies on molecular tapes mediated via hydrogen bonds and halogen bonds in complexes offer insights into how such interactions can be exploited for crystal design (B. K. Saha et al., 2005). This knowledge could be applicable in understanding the crystalline properties of related compounds.
Potential Applications
- Antitumor Agents : Some compounds structurally similar to the one have been investigated for their hypoxia-selective cytotoxicity, offering a pathway to developing novel antitumor agents (B. Palmer et al., 1996). Such research underlines the potential therapeutic applications of chemically related entities.
- Chemical Sensors : The synthesis and characterization of compounds for their luminescence sensing capabilities highlight the potential use of similar compounds in detecting specific chemicals or biological markers (B. Shi et al., 2015).
特性
IUPAC Name |
2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-10-3-4-12(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-13(24(26)27)5-6-15(14)18/h3-8H,9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRQVNDRGPKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)

![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)




![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2484340.png)
